
5-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride: is a chemical compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a fluorine atom, a methoxy group, and a dioxaborolane ring attached to an aniline moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxyaniline and pinacolborane.
Borylation Reaction: The key step involves the borylation of 5-fluoro-2-methoxyaniline using pinacolborane in the presence of a palladium catalyst. This reaction forms the boronic ester intermediate.
Hydrochloride Formation: The final step involves the conversion of the boronic ester to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to its use in cross-coupling.
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Base: Typically, a base such as potassium carbonate or sodium hydroxide is used to facilitate the coupling reaction.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Anilines: Formed through nucleophilic substitution reactions.
科学研究应用
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of advanced materials such as polymers and electronic materials.
Biology and Medicine:
Drug Discovery: Utilized in the synthesis of potential drug candidates due to its ability to form stable carbon-carbon bonds.
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Used in the synthesis of herbicides, insecticides, and fungicides.
Pharmaceuticals: Key intermediate in the production of various active pharmaceutical ingredients (APIs).
作用机制
The primary mechanism of action of 5-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride involves its role as a boronic acid derivative in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine and methoxy groups can influence the reactivity and selectivity of the compound in these reactions.
相似化合物的比较
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the fluorine and methoxy groups.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of an aniline moiety.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom can enhance the compound’s reactivity and stability.
Methoxy Group: Provides additional sites for chemical modification and can influence the electronic properties of the compound.
属性
IUPAC Name |
5-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO3.ClH/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(16)11(9)17-5;/h6-7H,16H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULNNUGMJNKWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[4-chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-cyanoacetate](/img/structure/B7957584.png)
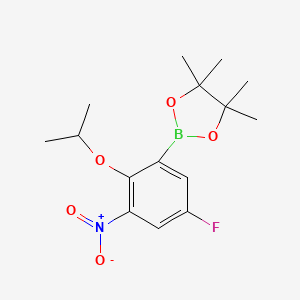
![2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957590.png)
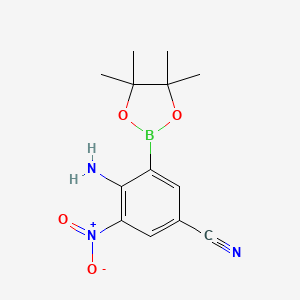
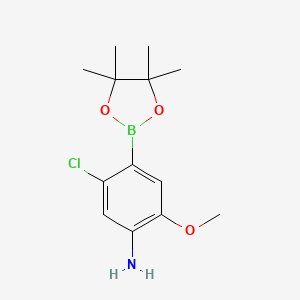
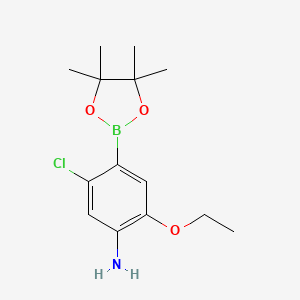
![[4-Chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B7957616.png)
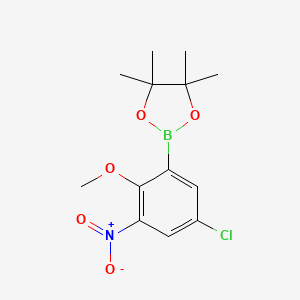
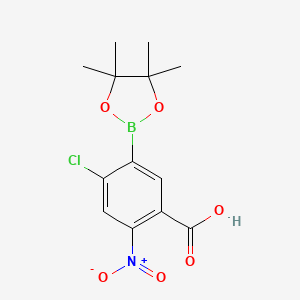
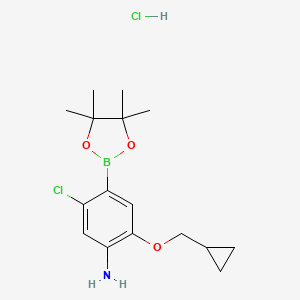
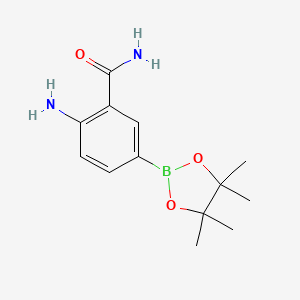
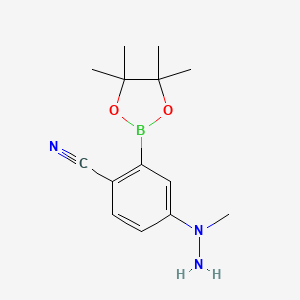
![4,4,5,5-Tetramethyl-2-[(3-methyl-2-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B7957651.png)
